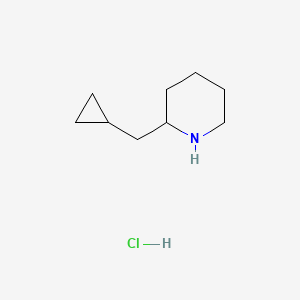

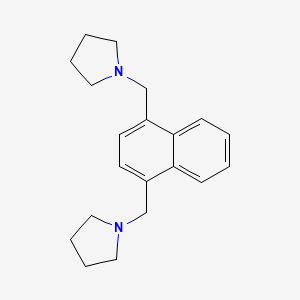

![molecular formula C25H34N6O3S B2456974 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1116048-35-1](/img/structure/B2456974.png)

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its multifaceted structure and potential application across diverse fields. This molecule contains a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, indicating a high degree of molecular sophistication which suggests potential utility in areas like medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

Chemistry: In the realm of chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, thanks to its multiple reactive sites. It can serve as a precursor in designing molecules with specific properties for catalysis or as ligands in coordination chemistry.

Biology: Biologically, its quinoline core makes it a candidate for studying interactions with DNA or enzymes, potentially contributing to the development of new biochemical tools or drugs.

Medicine: In medicine, the compound's structure suggests potential pharmacological activities, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.

Industry: In an industrial context, it could be applied in the development of novel materials, coatings, or as a starting point for the synthesis of agrochemicals or fine chemicals.

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might begin with the functionalization of 4-methylquinoline through nitration, followed by reduction and acetylation to introduce the acetylamino group. Subsequent steps would involve coupling the modified quinoline with a suitably protected piperidine derivative, and then attaching the tetrahydrofuran moiety. Reaction conditions could involve catalysts like palladium on carbon for hydrogenation steps and various protective group strategies to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would necessitate optimization for scale, yield, and cost. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and improved safety profiles. Industrial-scale synthesis would also prioritize the use of environmentally benign solvents and reagents where possible.

Analyse Des Réactions Chimiques

Types of Reactions: 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is expected to participate in several types of organic reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups makes it a versatile reactant in organic synthesis.

Common Reagents and Conditions: Common reagents might include mild oxidizing agents like potassium permanganate for specific functional group transformations, or strong reducing agents such as lithium aluminium hydride for selective reductions. Substitution reactions could be facilitated using nucleophiles such as sodium methoxide or electrophiles like alkyl halides under mild heating or solvent-controlled conditions.

Major Products: The major products formed from these reactions will largely depend on the specific functional group being targeted. For instance, oxidation of the tetrahydrofuran ring might produce a lactone, while reduction could yield a more saturated and stable alcohol derivative.

Mécanisme D'action

The mechanism of action of this compound in a biological context would likely involve binding to specific molecular targets, such as enzymes or receptors. This interaction could inhibit or activate pathways, depending on the nature of the binding and the targets involved. The precise pathways and molecular targets would depend on the specific application being researched.

Comparaison Avec Des Composés Similaires

Compared to similar compounds, 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety.

Similar Compounds

Quinoline derivatives: : Often used in antimalarial and anticancer drugs.

Piperidine derivatives: : Common in pharmaceuticals, serving as scaffolds for various drugs.

Tetrahydrofuran derivatives: : Found in solvents and starting materials for polymer synthesis.

The distinct arrangement of functional groups in this compound imparts unique properties that might be leveraged for specific scientific or industrial applications.

That's a deep dive! Hope it’s as interesting to you as it was to write. What's your interest in this compound?

Propriétés

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-5-12-30-23(33)21-22(27-24(35-21)29-13-8-9-14-29)31(25(30)34)16-20(32)26-19-11-10-18(15-17(19)4)28(6-2)7-3/h10-11,15H,5-9,12-14,16H2,1-4H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMIJMOFDJZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)N(CC)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

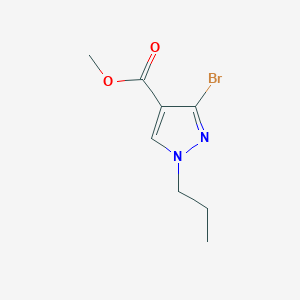

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2456891.png)

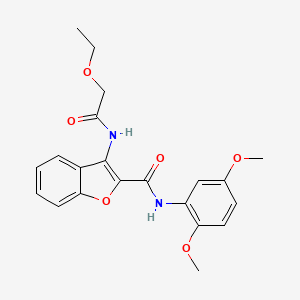

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2456904.png)

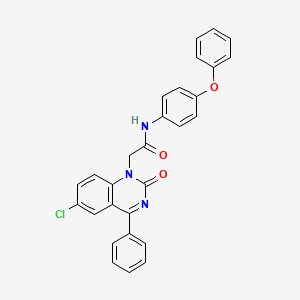

![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)

![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)